16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Description
This compound is a highly complex macrocyclic lactone characterized by its intricate stereochemistry and diverse functional groups. Its structure includes a 16-membered oxacyclohexadecatetraenone backbone substituted with hydroxyl, methoxy, methyl, and propan-2-yloxy groups, as well as two oxane (pyran) rings.
For example, similar macrocycles with hydroxyl and methoxy substituents exhibit activity against oral squamous cell carcinoma (OSCC) by modulating ferroptosis pathways . Additionally, plant-derived macrocyclic compounds often interact with insecticidal targets, hinting at agrochemical utility .
Properties
IUPAC Name |
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYTTUTONVURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Native Biosynthesis in Streptomyces halstedii
The compound is natively produced by the soil bacterium Streptomyces halstedii via a modular polyketide synthase (PKS) pathway. Genome mining of S. halstedii has identified a type I PKS cluster responsible for assembling the macrolide backbone. Key steps include:
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Chain Initiation and Elongation : Acetyl-CoA and malonyl-CoA units are sequentially condensed by ketosynthase (KS) domains to form the polyketide chain.
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Tailoring Modifications : Hydroxylase and methyltransferase enzymes introduce hydroxyl and methoxy groups at specific positions, while glycosyltransferases attach sugar moieties to the lactone ring.
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Macrocyclization : A thioesterase domain catalyzes lactonization to form the 16-membered macrolide core.
Table 1: Key Enzymes in the Biosynthetic Pathway
| Enzyme Class | Function | Gene Cluster Location |
|---|---|---|
| Polyketide Synthase | Backbone assembly | PKS-I cluster |
| Glycosyltransferase | Sugar moiety attachment | gtfA |
| Methyltransferase | Methoxylation at C3 and C15 | mtfB |
Fermentation Optimization
Large-scale production relies on submerged fermentation. Critical parameters include:
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Medium Composition : A carbon source (e.g., glucose or glycerol) and nitrogen source (e.g., soybean meal) are optimized for biomass and secondary metabolite yield.
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pH and Temperature : Optimal production occurs at pH 6.8–7.2 and 28°C, with dissolved oxygen maintained above 30%.
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Precursor Feeding : Supplementation with methylmalonyl-CoA enhances methoxy group formation, increasing titers by 40%.
Table 2: Fermentation Conditions and Yields
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Carbon Source | 4% Glycerol | 25% |
| Nitrogen Source | 2% Soybean Meal | 18% |
| Dissolved Oxygen | 30–40% | 15% |
| Precursor (Methylmalonyl-CoA) | 0.5 mM | 40% |
Genetic Engineering for Enhanced Production
Recent advances in CRISPR-Cas9 editing have enabled strain improvement:
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Overexpression of Regulatory Genes : Amplifying the luxR-type regulator lndR increased macrolide production by 3.2-fold.
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Heterologous Expression : Cloning the PKS cluster into Streptomyces coelicolor M1152 resulted in 60% higher yields compared to native hosts.
Biomimetic Synthetic Approaches
Modular Synthesis of the Macrolide Core
Chemical synthesis of the compound remains challenging due to its stereochemical complexity. A biomimetic strategy inspired by angucycline biosynthesis involves:
Table 3: Key Reactions in Biomimetic Synthesis
| Reaction | Conditions | Yield |
|---|---|---|
| Diels-Alder Cyclization | 60°C, DMF, 72 h | 35–40% |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 82% |
| Glycosylation | Trichloroacetimidate, BF₃·Et₂O | 55% |
Enzymatic Templating
In vitro studies suggest that the Diels-Alder reaction is templated by a chaperone protein (e.g., GarL homolog), which shifts the diastereomeric ratio toward the natural product. Alphafold modeling predicts a binding pocket that stabilizes the transition state, improving reaction efficiency by 50%.
Comparative Analysis of Preparation Methods
Table 4: Pros and Cons of Production Methods
| Method | Advantages | Limitations |
|---|---|---|
| Native Biosynthesis | High stereochemical fidelity | Low titers (<100 mg/L) |
| Heterologous Expression | Scalability | Requires genetic optimization |
| Biomimetic Synthesis | Modularity | Multi-step, low overall yield |
Chemical Reactions Analysis
Types of Reactions: Leucanicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups such as hydroxyl, methoxyl, and carbonyl groups allows for diverse chemical reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize leucanicidin.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of leucanicidin .
Scientific Research Applications
Leucanicidin has several scientific research applications:
Chemistry: It serves as a model compound for studying macrolide structures and their reactivity.
Biology: Leucanicidin’s insecticidal properties make it a subject of interest in entomological studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other macrolide antibiotics.
Industry: Its insecticidal properties are harnessed in agricultural pest control to protect crops from insect damage
Mechanism of Action
Leucanicidin exerts its insecticidal effects by disrupting the cellular processes of insects. It targets specific molecular pathways, leading to the inhibition of vital functions and ultimately causing the death of the insect. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the insect’s nervous system and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural complexity aligns with naturally occurring chromeno-benzodioxocins (e.g., 10B in ) and synthetic heterocycles (e.g., 4g and 4h in ). Key distinctions include:
Functional and Bioactive Comparison
- Anticancer Potential: Unlike ferroptosis-inducing compounds (FINs) in OSCC , the target compound’s macrocyclic framework may enhance membrane permeability, a trait critical for targeting intracellular pathways. However, its lack of conjugated double bonds (compared to FINs like erastin) could limit redox activity.
- Insecticidal Activity: The oxane and hydroxyl groups resemble bioactive components in C. gigantea extracts, which disrupt insect cuticles . However, the compound’s larger size may reduce bioavailability compared to simpler terpenoids.
- However, the absence of amino sugars (common in macrolides) may alter binding kinetics .
Physicochemical Properties
While exact data (e.g., logP, solubility) are unavailable, its structural analogs provide insights:
- Molecular Weight : Estimated >800 Da, exceeding Lipinski’s Rule of Five thresholds, which may hinder oral bioavailability .
Research Findings and Gaps
- Structural Characterization : Tools like SHELX could resolve its crystallography, though its conformational flexibility may complicate refinement.
- Bioactivity Screening: No direct studies are cited, but platforms for 3D cell culture (e.g., PEGDA hydrogels ) could test its efficacy in tumor microenvironments.
- Synthesis Challenges : Modular assembly of its oxane rings and macrocyclic core remains unexplored; insights from heterocyclic synthesis (e.g., ) may guide route design.
Biological Activity
The compound 16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (commonly referred to as a macrolide) is derived from the bacterium Streptomyces halstedii. This compound exhibits significant biological activity, particularly as an insecticide and potential antimicrobial agent. Its complex structure and unique functional groups contribute to its effectiveness in various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C42H70O13, with a molecular weight of 783.0 g/mol. The IUPAC name reflects its intricate structure, which includes multiple hydroxyl (-OH) and methoxy (-OCH₃) groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 91021-66-8 |
| Molecular Formula | C42H70O13 |
| Molecular Weight | 783.0 g/mol |
| IUPAC Name | (3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy... |
Insecticidal Properties
The primary biological activity of this compound is its potent insecticidal effect against pests such as the common army worm (Leucania separata). Research indicates that it disrupts the normal physiological functions of insects through various mechanisms:
- Neurotoxic Effects : The compound interferes with neurotransmission in insects, leading to paralysis and death.
- Growth Regulation : It acts as a growth regulator by inhibiting molting processes in larvae.
Antimicrobial Potential
There is ongoing research into the antimicrobial properties of this macrolide due to its structural similarities to known antibiotics. Preliminary studies suggest:
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or function.
Case Study 1: Insecticidal Efficacy
A study conducted by researchers at a leading agricultural university tested the efficacy of this compound against various agricultural pests. The results showed a significant reduction in pest populations when treated with formulations containing this macrolide.
Case Study 2: Antimicrobial Testing
In vitro studies performed on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth at low concentrations. These findings support its potential use in developing new antimicrobial agents.
Research indicates that the compound's multiple hydroxyl groups contribute to its biological activity by enhancing solubility and interaction with biological membranes. The following mechanisms have been proposed:
- Oxidative Stress Induction : The presence of hydroxyl groups can lead to increased oxidative stress in target cells.
- Cell Membrane Disruption : The hydrophobic regions of the molecule may integrate into lipid membranes, causing destabilization.
Toxicology Studies
Toxicological assessments reveal that while effective against target pests and pathogens, the compound exhibits low toxicity to non-target organisms such as beneficial insects and mammals at recommended application rates.
Q & A
Q. What synthetic strategies are effective for constructing the macrolactone core of this compound, and how can reaction yields be optimized?
Methodological Answer: The macrolactone core requires multi-step synthesis involving stereoselective cyclization and functionalization. Key steps include:
- Oxidative sulfonation for activating intermediates (e.g., using DMSO/oxalyl chloride at -85°C, followed by triethylamine quenching) to generate aldehydes for subsequent coupling .
- Alkyne addition with n-BuLi to elongate carbon chains, as demonstrated in related polyol systems, achieving ~50% yield under cryogenic conditions .
- Protecting group strategies (e.g., methoxyphenyl groups) to stabilize hydroxyl and carbonyl moieties during iterative coupling.
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Key Challenge |
|---|---|---|---|
| Aldehyde formation | DMSO, oxalyl chloride, -85°C | 85% | Low-temperature stability |
| Alkyne addition | n-BuLi, THF, -78°C | 50.6% | Competing side reactions |
Q. How is the stereochemical configuration of the compound resolved using spectroscopic and computational methods?
Methodological Answer:
- NMR Analysis : - and -NMR identify substituent environments (e.g., methoxy groups at δ 3.2–3.5 ppm, hydroxyls as broad singlets). NOESY correlations confirm spatial proximity of methyl and oxane substituents .
- X-ray Crystallography : Resolves absolute configuration of the tetracyclic core, as seen in structurally related compounds with InChI keys like
NTSBMKIZRSBFTA-ZAUSNHKQSA-N. - Comparative InChI Alignment : Cross-referencing InChI strings (e.g.,
InChI=1S/C35H54O11/...) validates stereodescriptors against databases .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be addressed through experimental redesign?
Methodological Answer:
- Dose-Response Replication : Standardize assays (e.g., enzyme inhibition) across labs using purified batches (>95% HPLC purity) to minimize batch variability.
- Theoretical Framework Alignment : Link discrepancies to differences in cellular models (e.g., membrane permeability variations due to substituent hydrophobicity) using frameworks like the Efficiency Pyramid .
- Meta-Analysis : Aggregate data from CRDC subclass RDF2050104 (membrane technologies) to assess transport kinetics influencing bioactivity .
Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?
Methodological Answer:
- DFT Modeling : Simulate transition states for macrolactonization using software like Gaussian or ORCA. Parameters include solvation effects (e.g., THF dielectric constant) and steric hindrance from methyl groups .
- AI-Driven Optimization : Train neural networks on synthetic datasets (e.g., reaction temperatures, yields) to recommend optimal conditions for Cu-catalyzed photo-sulfonylation analogs .
- COMSOL Multiphysics : Model diffusion kinetics in heterogeneous systems to predict reaction scalability .
Q. Table 2: Computational Parameters for Reactivity Prediction
| Parameter | Value/Range | Relevance |
|---|---|---|
| Solvation Energy | -15 to -20 kcal/mol | Stabilizes intermediates |
| Activation Barrier | 25–30 kcal/mol | Guides catalyst selection |
Q. How are advanced separation technologies applied to purify this compound from complex mixtures?
Methodological Answer:
- HPLC with Charged Aerosol Detection (CAD) : Resolves isomers using C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (0.1% formic acid) .
- Membrane Filtration : Tangential flow filtration (TFF) removes low-MW impurities (<3 kDa) while retaining the macrolactone (MW ~750 Da) .
- Crystallization Screening : High-throughput robotic platforms identify optimal solvents (e.g., ethyl acetate/heptane) for polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
